Cas no 1806282-28-9 (Phenol, 2,3-dichloro-4-(trifluoromethyl)-)

Phenol, 2,3-dichloro-4-(trifluoromethyl)- is a halogenated aromatic compound featuring both chloro and trifluoromethyl substituents on the phenol ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals. The presence of electron-withdrawing groups enhances its reactivity in electrophilic substitution and coupling reactions. Its trifluoromethyl group contributes to increased lipophilicity, which can improve bioavailability in active compounds. The compound’s stability under various conditions allows for versatile applications in fine chemical manufacturing. Proper handling is essential due to its potential reactivity and toxicity.
Phenol, 2,3-dichloro-4-(trifluoromethyl)- structure
1806282-28-9 structure
Product Name:Phenol, 2,3-dichloro-4-(trifluoromethyl)-
CAS No:1806282-28-9
MF:C7H3Cl2F3O
MW:230.999330759048
CID:5973685
PubChem ID:20229105
Update Time:2025-10-25

Phenol, 2,3-dichloro-4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,3-dichloro-4-(trifluoromethyl)-
    • 1806282-28-9
    • EN300-20921375
    • 2,3-dichloro-4-(trifluoromethyl)phenol
    • INENZQCIDORHDO-UHFFFAOYSA-N
    • Inchi: 1S/C7H3Cl2F3O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H
    • InChI Key: INENZQCIDORHDO-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(C(F)(F)F)C(Cl)=C1Cl

Computed Properties

  • Exact Mass: 229.9513046g/mol
  • Monoisotopic Mass: 229.9513046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.590±0.06 g/cm3(Predicted)
  • Boiling Point: 232.5±35.0 °C(Predicted)
  • pka: 6.15±0.23(Predicted)

Phenol, 2,3-dichloro-4-(trifluoromethyl)- Pricemore >>

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Additional information on Phenol, 2,3-dichloro-4-(trifluoromethyl)-

Phenol, 2,3-dichloro-4-(trifluoromethyl)- (CAS No. 1806282-28-9): A Comprehensive Overview

Phenol, 2,3-dichloro-4-(trifluoromethyl)- (CAS No. 1806282-28-9) is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and chemical properties. This compound, characterized by the presence of both chlorine and trifluoromethyl substituents on a benzene ring, exhibits a range of intriguing characteristics that make it a valuable intermediate in the synthesis of various high-value chemicals.

The structural motif of Phenol, 2,3-dichloro-4-(trifluoromethyl)- imparts a high degree of electronic density and reactivity, which is harnessed in multiple synthetic pathways. The dichloro and trifluoromethyl groups contribute to its stability while also facilitating various chemical transformations. These attributes have made it a staple in the development of novel compounds aimed at addressing complex biological targets.

In recent years, the pharmaceutical industry has seen a surge in the demand for fluorinated compounds due to their enhanced metabolic stability and bioavailability. Phenol, 2,3-dichloro-4-(trifluoromethyl)- fits perfectly into this trend, serving as a key building block in the synthesis of drug candidates. Its incorporation into molecular frameworks often leads to improved pharmacokinetic profiles, making it an attractive choice for medicinal chemists.

The compound's reactivity is further enhanced by its ability to participate in various organic reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed transformations. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery and development. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for fine-tuning of the compound's reactivity, making it adaptable to diverse synthetic strategies.

Recent studies have highlighted the role of Phenol, 2,3-dichloro-4-(trifluoromethyl)- in the development of novel therapeutic agents targeting various diseases. For instance, researchers have explored its potential in designing inhibitors for enzymes involved in cancer metabolism. The compound's ability to modulate enzyme activity through selective binding has been demonstrated in several preclinical studies. These findings underscore its significance as a pharmacophore in drug design.

The agrochemical sector has also benefited from the use of Phenol, 2,3-dichloro-4-(trifluoromethyl)-. Its incorporation into pesticide formulations has led to the development of more effective and environmentally friendly products. The compound's stability under various environmental conditions enhances its efficacy as an active ingredient in crop protection agents.

The synthesis of Phenol, 2,3-dichloro-4-(trifluoromethyl)- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Catalytic processes play a crucial role in these syntheses, often leading to greener and more sustainable production methods.

The safety profile of Phenol, 2,3-dichloro-4-(trifluoromethyl)- is another critical aspect that has been extensively studied. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe usage. Industrial applications require adherence to strict safety protocols to mitigate any potential risks associated with its handling and storage.

The future prospects of Phenol, 2,3-dichloro-4-(trifluoromethyl)- are promising as research continues to uncover new applications and synthetic pathways. Innovations in chemical synthesis and drug discovery are expected to further expand its utility across multiple industries. The compound's versatility makes it a cornerstone in the development of next-generation pharmaceuticals and agrochemicals.

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